molecular formula C21H25ClN2O B14982529 2-(4-chlorophenyl)-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide

2-(4-chlorophenyl)-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide

Cat. No.: B14982529
M. Wt: 356.9 g/mol
InChI Key: PAOGETRXILQXDJ-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide is a synthetic organic compound that belongs to the class of amides. This compound is characterized by the presence of a chlorophenyl group, a methylphenyl group, and a pyrrolidine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-chlorobenzoyl chloride with 4-methylphenylamine to form an intermediate.

    Introduction of the Pyrrolidine Ring: The intermediate is then reacted with 2-(pyrrolidin-1-yl)ethylamine under specific conditions to introduce the pyrrolidine ring.

    Final Acetylation: The final step involves acetylation of the compound to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Reactors: Using batch reactors to control the reaction conditions precisely.

    Continuous Flow Reactors: For large-scale production, continuous flow reactors may be used to ensure a consistent supply of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, using nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(4-chlorophenyl)-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide has various applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It may modulate signaling pathways or metabolic processes, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-N-[2-(4-methylphenyl)ethyl]acetamide
  • 2-(4-chlorophenyl)-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]propionamide

Uniqueness

2-(4-chlorophenyl)-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide is unique due to the presence of both the chlorophenyl and pyrrolidine groups, which confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C21H25ClN2O

Molecular Weight

356.9 g/mol

IUPAC Name

2-(4-chlorophenyl)-N-[2-(4-methylphenyl)-2-pyrrolidin-1-ylethyl]acetamide

InChI

InChI=1S/C21H25ClN2O/c1-16-4-8-18(9-5-16)20(24-12-2-3-13-24)15-23-21(25)14-17-6-10-19(22)11-7-17/h4-11,20H,2-3,12-15H2,1H3,(H,23,25)

InChI Key

PAOGETRXILQXDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)CC2=CC=C(C=C2)Cl)N3CCCC3

Origin of Product

United States

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